N-{2-[butyl(ethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-[butyl(ethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-3-5-9-18(4-2)24(20,21)10-8-17-16(19)13-6-7-14-15(11-13)23-12-22-14/h6-7,11H,3-5,8-10,12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDDOMAIGJKWBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[butyl(ethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole ringCommon reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as N-methyl-2-pyrrolidone .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Biological Activity
N-{2-[butyl(ethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₉N₃O₄S
This compound belongs to a class of benzodioxole derivatives, which are known for various biological activities. The synthesis typically involves multi-step organic reactions that introduce the sulfamoyl and carboxamide functional groups to the benzodioxole framework.
Antimicrobial Properties
Research indicates that benzodioxole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds possess broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi, including Candida albicans . The minimum inhibitory concentration (MIC) values for these compounds often range from 250 to 7.81 µg/ml, suggesting effective antimicrobial potential.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the sulfamoyl group may interfere with bacterial folate synthesis pathways, a common target for sulfonamide antibiotics.
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds:
- Antimicrobial Activity : A study on benzoxazole derivatives demonstrated their efficacy against various pathogens, indicating that modifications to the benzodioxole structure could enhance antimicrobial properties .
- Pharmacological Studies : A comparative analysis of different benzodioxole derivatives revealed that structural variations significantly influence their biological activity. For example, modifications in the alkyl chain length or the presence of additional functional groups can enhance potency against specific microbial strains.
- Toxicological Assessments : Safety profiles of related compounds have been evaluated, showing that while some derivatives exhibit low toxicity levels, others may pose risks upon exposure . This highlights the need for thorough toxicological evaluations for new derivatives like this compound.
Data Summary Table
| Parameter | Value/Description |
|---|---|
| Chemical Structure | This compound |
| Molecular Formula | C₁₅H₁₉N₃O₄S |
| Antimicrobial Activity | Effective against Gram-positive/negative bacteria and fungi |
| MIC Range | 250 - 7.81 µg/ml |
| Mechanism of Action | Inhibition of folate synthesis (hypothesized) |
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with derivatives reported in recent synthetic studies. Below is a comparative analysis based on substituent effects, synthesis, and spectroscopic
Key Observations
Structural Differences: The target compound features a sulfamoyl ethyl side chain, whereas analogs 5bd and 5bb incorporate thiazole rings with acetyl/nitro and hydroxyl groups. Thiazole derivatives are known for their bioactivity in antimicrobial and anticancer contexts, while sulfamoyl groups may enhance solubility or target sulfonamide-binding enzymes .
Synthetic Routes: 5bd and 5bb were synthesized via catalyst-free Hantzsch cyclization, a method favoring regioselective thiazole formation.
Spectroscopic Data :
- 5bd exhibited FTIR peaks at 1668 cm⁻¹ (amide C=O) and 1768 cm⁻¹ (ester C=O), with ¹H-NMR signals for aromatic protons (δ 6.79–7.94) and a benzodioxole methylene (δ 5.98). The target compound would likely show similar amide and sulfonamide IR peaks but distinct NMR patterns due to the absence of a thiazole ring .
Tautomerism: Both 5bd and 5bb exist as tautomeric mixtures (enol and keto forms), influencing their reactivity and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
